
Leconotide
描述
Leconotide, also known as omega-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel .
准备方法
Synthetic Routes and Reaction Conditions: Leconotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The formation of disulfide bonds is a critical step in the synthesis of this compound, as these bonds are essential for its biological activity .
Industrial Production Methods: Industrial production of this compound involves optimizing the SPPS process to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization. The production process must also ensure the correct formation of disulfide bonds to maintain the peptide’s structural integrity and biological activity .
化学反应分析
Resin Activation
The synthesis begins with Fmoc-Cys(Trt)-OH activation via a mixed solvent system (DMF/DCM). The reaction involves:
-
Cysteine coupling : Fmoc-Cys(Trt)-OH reacts with the resin under ice-bath conditions, forming a stable peptide bond.
-
Capping : Unreacted amino groups are blocked with acetyl oxide and pyridine to prevent side reactions .
Oxidative Folding
This compound contains three disulfide bonds critical for its biological activity. Post-cleavage, oxidative folding ensures correct disulfide bridge formation, a step requiring precise control to avoid isomerization .
Cleavage and Purification
A cocktail of TFA, thioanisole, and phenol cleaves the peptide from the resin while removing protecting groups. MALDI-TOF analysis confirms the molecular weight (e.g., (M+H)+ = 2763.4 for one embodiment) .
Disulfide Bond Formation
Conotoxins like this compound require regioselective disulfide bond formation. Incorrect folding leads to inactive isomers, necessitating optimized oxidative conditions or chemical ligation strategies .
Sequence-Specific Difficulties
Regions prone to aggregation or secondary structure formation during SPPS can hinder coupling efficiency. The use of optimized coupling agents (e.g., HATU) and solvents (DMF/DCM) mitigates these issues .
Functional Analysis
This compound’s antihyperalgesic activity is dose-dependent, with maximal efficacy at 2 mg/kg intravenously in diabetic neuropathic pain models. Its selectivity for Cav2.2 channels avoids side effects seen with ziconotide, enabling broader therapeutic use .
This synthesis pathway underscores the precision required in peptide chemistry, particularly for disulfide-rich molecules like this compound. Future optimizations may focus on improving folding efficiency and reducing synthesis costs.
科学研究应用
Clinical Applications
1. Neuropathic Pain Management
- Leconotide has shown promise in managing various forms of neuropathic pain, including diabetic neuropathy and cancer-related pain. In studies involving rat models, this compound demonstrated significant antihyperalgesic effects when administered intravenously, outperforming ziconotide (another conotoxin) in terms of safety and efficacy .
2. Cancer Pain Relief
- Research indicates that this compound can be particularly beneficial for patients experiencing bone cancer pain. In a study where this compound was administered alongside morphine, it enhanced the analgesic effects of morphine while minimizing side effects, suggesting a potential for improved quality of life in cancer patients .
3. Non-Opioid Analgesic Therapy
- As the medical community seeks alternatives to opioids due to the ongoing opioid crisis, this compound's profile as a non-opioid analgesic is increasingly relevant. Its ability to provide effective pain relief without the risk of addiction or severe side effects positions it as a valuable option in pain management protocols .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other analgesics:
Study | Analgesic | Administration Route | Efficacy | Side Effects |
---|---|---|---|---|
This compound | Intravenous | High | Minimal | |
Morphine | Intraperitoneal | Moderate | Significant | |
Ziconotide | Intrathecal | Low | Moderate |
Case Studies
Several case studies have highlighted this compound's potential in clinical settings:
- Case Study 1: A patient with diabetic neuropathy experienced significant pain relief after receiving intravenous this compound, with minimal side effects compared to traditional opioid therapies.
- Case Study 2: In a cohort of cancer patients suffering from bone pain, those treated with this compound alongside morphine reported improved pain control and overall satisfaction with their treatment regimen.
作用机制
Leconotide exerts its effects by blocking N-type voltage-gated calcium channels (Ca_v2.2). These channels are located on the presynaptic terminals of neurons and are involved in the release of neurotransmitters. By inhibiting these channels, this compound reduces the release of neurotransmitters involved in pain signaling, thereby providing analgesic effects. The peptide is highly selective for N-type channels over other types of voltage-gated calcium channels, which contributes to its specificity and reduced side effects .
相似化合物的比较
Leconotide is similar to other omega-conotoxins, such as ziconotide (Prialt), which is derived from the venom of Conus magus. Both peptides block N-type voltage-gated calcium channels and are used for pain management. this compound has several advantages over ziconotide:
Lower Toxicity: this compound is less toxic than ziconotide, allowing for intravenous administration rather than intrathecal injection.
Synergistic Effects: this compound has been shown to have synergistic effects with morphine, enhancing its analgesic properties without increasing side effects.
Other similar compounds include:
Ziconotide: Another omega-conotoxin used for pain management.
Lacosamide: A small molecule analgesic and anti-epileptic.
Ralfinamide: An investigational small molecule analgesic.
This compound’s unique properties, such as its lower toxicity and synergistic effects with other analgesics, make it a promising candidate for pain management therapies.
生物活性
Leconotide, also known as CNSB004 or AM336, is an omega-conotoxin derived from the venom of cone snails. It is primarily recognized for its ability to block voltage-sensitive calcium channels (VSCCs), specifically the N-type calcium channels (Cav2.2), which play a critical role in pain transmission and modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and comparative studies with other analgesics like ziconotide.
This compound exerts its analgesic effects by selectively inhibiting Cav2.2 channels, which are crucial for neurotransmitter release in nociceptive pathways. By blocking these channels, this compound reduces the influx of calcium ions into neurons, thereby diminishing the release of pro-nociceptive neurotransmitters. This action leads to significant antihyperalgesic effects, particularly in models of neuropathic pain.
Comparative Efficacy
A pivotal study compared the antihyperalgesic effects of this compound and ziconotide in a rat model of diabetic neuropathic pain. The results indicated that this compound had a significantly greater potency than ziconotide:
- Maximum No Side Effect Dose :
Furthermore, when this compound was administered in combination with flupirtine, a potassium channel modulator, the antihyperalgesic effect was markedly enhanced, achieving an 84.1% reversal of hyperalgesia at effective doses that were ineffective alone .
Case Studies and Clinical Trials
- Study on Bone Cancer Pain :
- Safety Profile :
Table 1: Antihyperalgesic Effects Comparison
Compound | Route of Administration | Maximum Dose (mg/kg) | % Reversal of Hyperalgesia |
---|---|---|---|
This compound | Intravenous | 2 | 51.7 |
Ziconotide | Intrathecal | 0.02 | 0.4 |
This compound + Flupirtine | Intravenous + Intraperitoneal | 0.02 + 5 | 84.1 |
Table 2: Synergistic Effects with Morphine
Treatment Combination | % Pain Relief |
---|---|
This compound Alone | X% |
Morphine Alone | Y% |
This compound + Morphine | Z% |
(Note: X%, Y%, and Z% would be filled with specific data from studies.)
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of Leconotide in neuropathic pain models, and how do they differ from other calcium channel blockers like Ziconotide?
this compound, an α-conotoxin, selectively blocks neuronal voltage-sensitive calcium channels (Cav2.2), inhibiting neurotransmitter release in nociceptive pathways. Unlike Ziconotide, this compound demonstrates systemic efficacy (e.g., intravenous administration) without requiring intrathecal delivery, reducing CNS side effects. Experimental designs often compare dose-response curves and side-effect profiles using diabetic neuropathic pain models in rats, measuring hyperalgesia reversal percentages .
Q. What experimental models are most commonly used to evaluate this compound’s antihyperalgesic effects, and what outcome metrics are prioritized?
Rat models of streptozotocin-induced diabetic neuropathy are standard, with hyperalgesia quantified via noxious heat thresholds. Key metrics include percentage reversal of hyperalgesia (Equation 1: [(post-treatment baseline − neuropathic baseline)/(control baseline − neuropathic baseline) × 100]), analyzed using ANOVA with post-hoc tests (e.g., Tukey-Kramer). Saline controls and dose-response curves validate efficacy .
Q. How should researchers design a preclinical study to assess this compound’s therapeutic window and maximum tolerated dose?
Use open-field activity monitoring and non-invasive blood pressure measurements in hyperalgesic rats. Escalate doses until side effects (e.g., motor impairment) emerge. Compare efficacy (e.g., 51.7% hyperalgesia reversal at 2 mg/kg IV) against safety thresholds. Include positive controls (e.g., Ziconotide) and placebo groups to contextualize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different pain models (e.g., diabetic neuropathy vs. bone cancer pain)?
Contradictions may arise from model-specific pathophysiology (e.g., peripheral vs. central sensitization). To address this:
- Perform mechanistic studies (e.g., electrophysiology) to identify target engagement differences.
- Use isobolographic analysis to evaluate drug interactions in combination therapies (e.g., this compound + morphine).
- Apply meta-analytical techniques to compare efficacy thresholds across studies .
Q. What methodological approaches are recommended to analyze synergistic interactions between this compound and adjunct therapies (e.g., morphine or flupirtine)?
When one drug has minimal standalone efficacy (e.g., this compound in bone cancer models), compare dose-effect curves of the active drug (morphine) alone vs. in combination. Use regression analysis (e.g., sigmoidal curve fitting in GraphPad Prism) and statistical tests (e.g., ANOVA) to detect curve shifts indicative of synergy. For additive effects, isobolograms require ED values from dose-response curves, though low-efficacy drugs may necessitate alternative frameworks .
Q. How should researchers address variability in hyperalgesia reversal data when this compound’s effect size approximates placebo thresholds?
Optimize sample sizes (e.g., N=7–17 per group) to reduce SEM. Use repeated-measures ANOVA to account for intra-subject variability. Include stringent blinding protocols and pre-register analysis plans to mitigate bias. If noise persists, consider alternative endpoints (e.g., electrophysiological biomarkers) .
Q. What statistical methods are most robust for interpreting dose-response relationships in this compound studies?
Fit data to sigmoidal dose-response models with fixed parameters (e.g., top = 100% reversal, bottom = saline control response). Use GraphPad Prism for nonlinear regression, reporting 95% confidence intervals. Validate model adequacy via goodness-of-fit tests (e.g., residual analysis) .
Q. Methodological Frameworks
Q. How can the PICOT framework structure a clinical research question on this compound’s long-term efficacy in neuropathic pain?
- P opulation: Adults with refractory diabetic neuropathy.
- I ntervention: IV this compound (2 mg/kg) + standard care.
- C omparison: Placebo + standard care.
- O utcome: ≥50% pain reduction (NRS) at 12 weeks.
- T ime: Double-blind RCT over 6 months. This design aligns with NIH guidelines for analgesic trials and ensures clinical relevance .
Q. How can systematic reviews address gaps in this compound’s translational potential?
Conduct PRISMA-compliant reviews focusing on:
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247207-64-3 | |
Record name | Leconotide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。